Benzene-1,3-disulfonate

説明

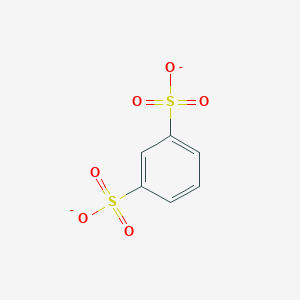

Structure

3D Structure

特性

IUPAC Name |

benzene-1,3-disulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6S2/c7-13(8,9)5-2-1-3-6(4-5)14(10,11)12/h1-4H,(H,7,8,9)(H,10,11,12)/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUAHXANJKHFIL-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O6S2-2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177248 | |

| Record name | Benzene-m-disulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22713-46-8 | |

| Record name | 1,3-Benzenedisulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22713-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-m-disulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022713468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene-m-disulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-m-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Definitional Framework and Chemical Context of Benzenedisulfonates

Benzenedisulfonates are a class of organic compounds characterized by a benzene (B151609) ring substituted with two sulfonate groups (-SO₃⁻) or sulfonic acid groups (-SO₃H). The positioning of these functional groups on the benzene ring gives rise to three structural isomers: benzene-1,2-disulfonate, benzene-1,3-disulfonate, and benzene-1,4-disulfonate. nih.govnih.gov Each isomer, while sharing the same molecular formula (C₆H₄O₆S₂²⁻ for the dianion), exhibits distinct physical and chemical properties due to the different spatial arrangement of the sulfonate groups. nih.govnih.gov

This compound, also known as m-benzenedisulfonate, is the meta-isomer. The sulfonic acid form, benzene-1,3-disulfonic acid, is a strong acid and is typically found as a white, hygroscopic crystalline solid that is highly soluble in water. solubilityofthings.com The presence of the two highly polar sulfonic acid groups significantly influences its reactivity and physical properties, making it a versatile intermediate in organic synthesis. solubilityofthings.com

Physicochemical Properties of Benzene-1,3-disulfonic Acid and its Disodium (B8443419) Salt

| Property | Benzene-1,3-disulfonic Acid | Disodium this compound |

|---|---|---|

| Molecular Formula | C₆H₆O₆S₂ nih.gov | C₆H₄Na₂O₆S₂ biosynth.com |

| Molecular Weight | 238.2 g/mol nih.gov | 282.20 g/mol biosynth.comsigmaaldrich.com |

| Appearance | White crystalline solid solubilityofthings.com | Off-white or tan hygroscopic granules nih.gov |

| Solubility in Water | High solubilityofthings.com | 663 g/L at 20°C fishersci.ca |

| CAS Number | 98-48-6 nih.gov | 831-59-4 sigmaaldrich.com |

Historical Trajectories and Evolution of Research on Benzene 1,3 Disulfonate

The history of benzene-1,3-disulfonate is intrinsically linked to the broader development of sulfonation reactions in organic chemistry, a field that gained significant traction in the 19th century. numberanalytics.com The sulfonation of benzene (B151609) itself was an early and pivotal electrophilic aromatic substitution reaction to be studied. numberanalytics.comunacademy.com

Early research was heavily focused on the production of benzenedisulfonic acids as key industrial intermediates. A significant historical application of this compound was in the synthesis of resorcinol (B1680541) (1,3-dihydroxybenzene). This process involved the disulfonation of benzene, followed by fusion with alkali. google.com This method, though historically important, generated considerable sulfur-containing waste.

The 20th century saw continued refinement of the sulfonation processes. The Tyrer sulfonation process, developed in 1917, was a notable advancement for producing sulfonic acids. wikipedia.org Over the years, numerous patents have been filed detailing various methods to improve the yield and purity of benzene-1,3-disulfonic acid, reflecting its industrial importance. google.com These processes often involve reacting benzene with fuming sulfuric acid (oleum) or sulfur trioxide under controlled temperatures. unacademy.comlibretexts.org The reversibility of the sulfonation reaction also proved to be a valuable tool in organic synthesis, allowing the sulfonic acid group to be used as a temporary protecting or directing group. wikipedia.orglibretexts.org

Contemporary Significance and Multidisciplinary Relevance in Chemical Sciences

Classical and Industrial Synthesis Routes for this compound

The industrial production of this compound primarily relies on the direct sulfonation of benzene, a process that has been refined over the years to enhance efficiency and product purity.

Sulfonation of Benzene and Related Precursors

The foundational method for producing this compound involves the sulfonation of benzene. This electrophilic aromatic substitution reaction is typically carried out by heating benzene with an excess of fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in sulfuric acid, H₂SO₄), also known as oleum (B3057394). chemicalbook.comchemistrysteps.comlibretexts.org The reaction proceeds in a stepwise manner. Initially, benzene is monosulfonated to form benzenesulfonic acid. chemicalbook.comchemistrysteps.com This intermediate then undergoes a second sulfonation, primarily at the meta position due to the deactivating and meta-directing nature of the sulfonic acid group, to yield the desired benzene-1,3-disulfonic acid. youtube.com The electrophile in this reaction is believed to be either sulfur trioxide itself or its protonated form, +SO₃H. chemistrysteps.com

An alternative approach involves starting with benzenesulfonic acid and treating it with excess oleum at elevated temperatures, ranging from 80 to 250 °C, to introduce the second sulfonate group. chemicalbook.com

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound is crucial for industrial applications to maximize yield and minimize the formation of byproducts, such as diphenyl sulfone disulfonic acid. chemicalbook.com Key parameters that are carefully controlled include reaction temperature, the concentration of oleum, and the molar ratio of reactants. chemicalbook.comgoogle.com

One patented process highlights a method to produce highly pure benzene-1,3-disulfonic acid in a single stage with a good yield. This is achieved by reacting sulfur trioxide and benzene at temperatures above 100 °C within a sulfonated reaction mixture. google.com Specifically, liquid or gaseous sulfur trioxide is dissolved in a mixture consisting mainly of benzene-1,3-disulfonic acid before benzene is introduced. google.com This continuous or discontinuous process can achieve yields of 93% with a purity of 96%. chemicalbook.com Another optimization strategy involves the co-distillation of the reaction mixture under high vacuum to separate benzene disulfonic acid from monosulfonic acid and excess sulfuric acid. google.com The use of alkali metal sulfate (B86663) and alkali metal benzene sulfonate as catalysts has been shown to increase the speed of disulfonation while reducing the formation of unwanted sulfones and tars. google.com

Table 1: Industrial Synthesis Parameters for this compound

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Reactants | Benzene and fuming sulfuric acid (oleum) | Forms benzenesulfonic acid, then benzene-1,3-disulfonic acid | chemicalbook.comchemistrysteps.com |

| Temperature | 80 - 250 °C | Influences reaction rate and byproduct formation | chemicalbook.com |

| Catalyst | Alkali metal sulfate and alkali metal benzene sulfonate | Increases reaction speed and minimizes byproducts | google.com |

| Purification | Co-distillation under high vacuum | Separates disulfonic acid from monosulfonic acid and H₂SO₄ | google.com |

| Yield | Up to 93% | High purity product (96%) | chemicalbook.com |

Advanced Laboratory-Scale Synthesis and Derivatization

In the laboratory, the focus shifts from bulk production to the synthesis of specialized analogues and the creative functionalization of the this compound scaffold for various research applications.

Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues allows for the fine-tuning of the molecule's properties. For instance, 4-formyl-1,3-benzenedisulfonic acid, an aromatic sulfonic acid featuring both sulfonate and aldehyde groups, is a valuable intermediate in organic synthesis and dye production. cymitquimica.com The aldehyde group provides a handle for further chemical modifications. cymitquimica.com The synthesis of such substituted compounds often involves starting with an already substituted benzene ring and then performing the disulfonation, or by functionalizing the this compound core.

Functionalization Strategies of the Sulfonate Groups

The sulfonate groups of this compound are not merely passive solubilizing groups; they can be chemically transformed to create new functionalities. A notable transformation is the conversion of the sulfonic acid groups to sulfonyl fluorides. For example, benzene-1,3-disulfonyl fluoride (BDSF) has been developed as a stable and selective reagent for SuFEx (Sulfur Fluoride Exchange) chemistry. nih.govnih.gov This reagent, in combination with trimethylsilyl (B98337) azide (B81097) (TMSN₃), facilitates the conversion of primary and secondary alcohols to alkyl azides, a crucial transformation in click chemistry. nih.govnih.gov The reaction proceeds through the activation of the sulfonyl fluoride by silicon. nih.gov

Another functionalization strategy involves using benzene-1,3-disulfonic acid as a catalyst. For instance, a nanomagnetic piperidinium (B107235) this compound ionic liquid has been prepared and used as a heterogeneous catalyst for the synthesis of various organic compounds, such as 1H-pyrazolo[1,2-b]phthalazine-5,10-diones and pyran derivatives. researchgate.netresearchgate.net

Formation of Benzene-1,3-Disulfonamide-Containing Systems

The conversion of sulfonate groups to sulfonamides opens up a vast area of chemical space with applications in medicinal chemistry and materials science. Benzene-1,3-disulfonamides can be synthesized and incorporated into larger, more complex molecular architectures. For example, novel 11- to 13-membered heterocycles containing a benzene-1,3-disulfonamide (B1229733) moiety have been synthesized using a double Mitsunobu annulation reaction. oup.comresearchgate.net

Furthermore, derivatized benzene-1,3-disulfonamides have been explored as catalysts and reagents. Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) (PBBS) and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA) have been shown to be effective catalysts for the one-pot synthesis of benzimidazoles and benzodiazepines. nih.gov Similarly, the chlorinated analogues, poly(N,N'-dichloro-N-ethyl-benzene-1,3-disulfonamide) [PCBS] and N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide [TCBDA], have been used as catalytic reagents for the synthesis of various indole (B1671886) derivatives and for the preparation of N-chloroamines, nitriles, and aldehydes. scielo.brthieme-connect.com

Table 2: Laboratory-Scale Derivatives of this compound and Their Applications

| Derivative | Synthetic Method | Application | Reference |

|---|---|---|---|

| 4-Formyl-1,3-benzenedisulfonic acid | Sulfonation of benzaldehyde | Intermediate in organic synthesis and dye production | cymitquimica.com |

| Benzene-1,3-disulfonyl fluoride (BDSF) | Conversion of sulfonic acids | Reagent for SuFEx-driven deoxyazidation | nih.govnih.gov |

| Nanomagnetic piperidinium this compound | Immobilization on magnetic nanoparticles | Heterogeneous catalyst | researchgate.netresearchgate.net |

| Benzene-1,3-disulfonamide-containing heterocycles | Double Mitsunobu annulation | Building blocks for complex molecules | oup.comresearchgate.net |

| Halogenated Benzene-1,3-disulfonamides (PBBS, TBBDA, PCBS, TCBDA) | Halogenation of the corresponding sulfonamide | Catalytic reagents for various organic transformations | nih.govscielo.brthieme-connect.com |

Crystallographic Analysis of this compound and its Salts

The three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the properties of a material. For this compound and its various salt forms, X-ray crystallography has been an indispensable tool for elucidating their intricate structures.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction provides the most precise and unambiguous determination of a molecule's crystal structure. This technique involves directing X-rays onto a single, well-ordered crystal. The resulting diffraction pattern is then analyzed to generate a detailed three-dimensional model of the electron density, from which the positions of individual atoms can be determined.

Several salts of benzenedisulfonates have been characterized using this method, revealing key insights into their solid-state organization. For instance, the crystal structure of tetrakis[diamminesilver(I)] bis(2-hydroxy-5-methylthis compound) monohydrate was determined to be monoclinic, with the space group C2/m. researchgate.net In this complex salt, the silver(I) cations exhibit a nearly linear coordination geometry. researchgate.net The structure is further stabilized by a network of N—H⋯O and O—H⋯O hydrogen bonds, creating a three-dimensional framework. researchgate.net

Similarly, studies on guanidinium (B1211019) (G+) salts of benzene-1,4-disulfonate (BDS2−) have demonstrated the formation of rigid, layered structures held together by strong N–H+•••–O3S– hydrogen bonds. rsc.org These layers can then be connected by perpendicular BDS2− dianions, creating pores that can accommodate guest molecules. rsc.org The specific guest molecule can influence the final crystal structure, leading to dynamic structural reconstructions. rsc.org

The crystal structures of metal complexes with benzenedisulfonate ligands have also been extensively studied. For example, zinc and copper complexes with para-benzene disulfonic acid and its halogenated derivatives have been synthesized and characterized. rsc.org The coordination of the sulfonate groups to the metal centers can lead to the formation of one-dimensional chains or two-dimensional layered structures. rsc.org In some cases, the benzenedisulfonate anion itself can exhibit significant distortion from planarity, adopting a boat conformation due to steric hindrance. rsc.org

These studies highlight the power of single crystal X-ray diffraction in revealing the detailed packing arrangements, intermolecular interactions, and coordination geometries within the crystals of this compound and its derivatives.

Powder X-ray Diffraction Applications

While single crystal X-ray diffraction provides the most detailed structural information, obtaining suitable single crystals can be challenging. Powder X-ray diffraction (PXRD) offers a valuable alternative for the analysis of polycrystalline materials. omicsonline.org In this technique, a monochromatic X-ray beam is directed at a powdered sample, which contains a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a one-dimensional plot of intensity versus the diffraction angle (2θ). omicsonline.org

PXRD is a powerful tool for:

Phase Identification: Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for its identification. This is particularly useful for confirming the purity of a synthesized compound or for identifying the components of a mixture. spectroscopyonline.com

Polymorph Screening: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and the pharmaceutical industry. wikipedia.orgias.ac.in PXRD is routinely used to identify and characterize different polymorphs, as each will have a distinct diffraction pattern. ias.ac.in

Monitoring Solid-State Transformations: PXRD can be used to study solid-state reactions and phase transitions as a function of temperature, pressure, or humidity. omicsonline.org This allows for the investigation of processes like desolvation or the interconversion between different polymorphic forms. rsc.org

Determination of Lattice Parameters: The positions of the peaks in a PXRD pattern are related to the dimensions of the unit cell, the fundamental repeating unit of a crystal. omicsonline.org This information can be used to determine the lattice parameters of a crystalline material. omicsonline.org

For instance, PXRD has been used to confirm the phase purity of coordination polymers synthesized from benzenedisulfonate ligands. researchgate.net By comparing the experimental PXRD pattern with a pattern simulated from single-crystal X-ray diffraction data, researchers can verify that the bulk material consists of a single, well-defined crystalline phase. researchgate.netresearchgate.net

Crystal Engineering Principles Applied to Benzenedisulfonates

Crystal engineering is the rational design and synthesis of functional solid-state structures by controlling intermolecular interactions. wikipedia.orgusherbrooke.ca This field leverages a deep understanding of non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, to create materials with desired properties. usherbrooke.ca

The this compound anion is a versatile building block for crystal engineering due to the presence of the two sulfonate groups, which are excellent hydrogen bond acceptors. These groups can participate in a variety of hydrogen bonding motifs, directing the self-assembly of molecules into predictable one-, two-, or three-dimensional networks. rsc.org

A key concept in crystal engineering is the "supramolecular synthon," which is a robust and predictable structural unit formed by specific intermolecular interactions. wikipedia.org In the case of benzenedisulfonates, the interaction between the sulfonate groups and suitable hydrogen bond donors, such as guanidinium ions or water molecules, can be considered a reliable supramolecular synthon. rsc.orgrsc.org

By carefully selecting the counter-ions or co-crystallizing agents, it is possible to control the dimensionality and topology of the resulting crystal structure. For example, the use of guanidinium ions with benzene-1,4-disulfonate leads to the formation of layered structures. rsc.org The introduction of guest molecules can then lead to the formation of pillared structures with defined pore sizes and shapes. rsc.org

Furthermore, the benzene ring itself can participate in π-π stacking interactions, which can further influence the packing of the molecules in the crystal. The interplay between hydrogen bonding and π-π stacking interactions provides a powerful tool for the design of novel solid-state architectures with specific functionalities, such as non-linear optical properties or host-guest capabilities. rsc.org The study of how different substituents on the benzene ring affect the crystal packing is an active area of research in crystal engineering. rsc.orgrsc.org

Conformational Analysis and Molecular Geometry Studies

Understanding the three-dimensional shape and flexibility of a molecule is crucial for predicting its reactivity and physical properties. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation around single bonds.

Gas-Phase Electron Diffraction Studies

Gas-phase electron diffraction (GED) is a powerful technique for determining the geometry of molecules in the gaseous state, free from the influence of intermolecular interactions present in the solid state. nih.gov In a GED experiment, a high-energy beam of electrons is scattered by the molecules in a gas sample. The resulting diffraction pattern provides information about the internuclear distances within the molecule.

While specific GED studies on this compound were not found in the initial search, studies on related substituted benzenesulfonic acids provide valuable insights into the expected conformational behavior. researchgate.netresearchgate.net For example, a combined GED and quantum chemical study of para-methylbenzenesulfonic acid and meta-nitrobenzenesulfonic acid revealed that these molecules can exist as multiple conformers due to the rotation of the sulfonic acid group around the C-S bond and the rotation of the hydroxyl group around the S-O bond. researchgate.net

Quantum chemical calculations, often used in conjunction with GED, can help to identify the different stable conformers and their relative energies. researchgate.netnih.gov For this compound, it is expected that the two sulfonate groups can adopt various orientations relative to the benzene ring and to each other. The potential energy surface for these rotations would likely be quite flat, meaning that multiple conformations could be present in the gas phase. ed.ac.uk

GED studies on other substituted benzenes have shown that the substituents can cause distortions in the benzene ring itself. nih.gov The presence of two electron-withdrawing sulfonate groups in this compound is likely to have a significant effect on the bond lengths and angles of the aromatic ring.

Spectroscopic Probing of Molecular Structure (e.g., IR, NMR)

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most widely used techniques for elucidating molecular structure.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. acs.org Different functional groups absorb infrared radiation at characteristic frequencies, providing a "fingerprint" of the molecule. For this compound, the IR spectrum would be expected to show strong absorptions corresponding to the S=O and S-O stretching vibrations of the sulfonate groups. The positions of these bands can be sensitive to the molecular conformation and the presence of hydrogen bonding. nih.gov Additionally, characteristic bands for the substituted benzene ring would be observed in the spectrum. orgchemboulder.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. msu.edu

¹H NMR: The ¹H NMR spectrum of this compound would show signals for the aromatic protons. libretexts.org The chemical shifts and coupling patterns of these protons would provide information about their positions on the benzene ring and the electronic effects of the sulfonate groups. libretexts.org Protons on an aromatic ring typically resonate in the downfield region of the spectrum (around 6.5-8.0 ppm). libretexts.org

¹³C NMR: The ¹³C NMR spectrum would reveal the number of chemically distinct carbon atoms in the molecule. libretexts.org For this compound, due to its symmetry, fewer than six signals would be expected for the aromatic carbons. libretexts.org The chemical shifts of the carbon atoms are also influenced by the electron-withdrawing nature of the sulfonate groups. Aromatic carbons typically absorb in the range of 120-150 ppm. libretexts.org

Spectroscopic studies on benzenesulfonic acid and its alkali metal salts have shown that the chemical shifts in both ¹H and ¹³C NMR spectra are affected by the nature of the counter-ion, indicating changes in the electronic distribution within the benzene ring. nih.gov These spectroscopic techniques, often used in combination with computational methods, provide a powerful means of characterizing the molecular structure and conformation of this compound in various states. nih.gov

Intermolecular Interactions and Supramolecular Assembly

The solid-state architecture of this compound and its derivatives is significantly influenced by a combination of non-covalent interactions. These interactions, primarily hydrogen bonding and π-stacking, dictate the packing of molecules and ions in the crystal lattice, leading to the formation of complex supramolecular assemblies. The sulfonate groups, with their high charge density and capacity to act as hydrogen bond acceptors, play a pivotal role in orchestrating these extended networks.

Hydrogen Bonding Networks

Hydrogen bonding is a dominant force in the crystal structures of this compound salts, creating robust and often intricate three-dimensional networks. These interactions typically involve the oxygen atoms of the sulfonate groups acting as acceptors for hydrogen bonds from donor groups such as hydroxyl (-OH), amine (-NH), or coordinated water molecules.

In the crystal structures of various salts of 4,5-dihydroxythis compound (tiron), extensive hydrogen-bonding arrays are observed. iucr.orgiucr.org The nature of these networks can vary depending on the cation present. For instance, in the ammonium (B1175870) salt, (NH₄)₂(tiron), there are widespread hydrogen-bonding arrays between the ammonium cations and the surrounding tiron (B1681039) anions and interstitial water molecules. iucr.orgiucr.org Similarly, in a zinc(II) complex containing 4,6-dihydroxythis compound, O-H⋯O hydrogen bonds are the primary interactions stabilizing the crystal packing, resulting in a three-dimensional supramolecular network. nih.gov

Detailed crystallographic studies provide specific parameters for these interactions. In the sodium salt of tiron, intermolecular hydrogen bonds are formed between the hydroxyl moieties and the sulfonate groups of adjacent anions. iucr.org The hydrogen bond distances have been measured, for example, with an O-H⋯O-S distance of 2.05 Å from one hydroxyl group and a slightly shorter 1.98 Å from the other hydroxyl to the same sulfonate group. iucr.org These interactions are crucial, influencing the torsion angle of the hydroxyl groups relative to the benzene ring. iucr.org Both intramolecular and intermolecular hydrogen bonds are present in these tiron salts. iucr.org

The complexity of these networks is further illustrated in the structure of disodium 4,5,6-trihydroxythis compound dihydrate, which features an extended network of both intra- and intermolecular hydrogen bonds in addition to coordinative bonds to the sodium ions. nih.gov In coordination polymers, hydrogen bonds between ligands and water molecules, such as N—H⋯O and O-H⋯O, contribute significantly to the stability and dimensionality of the final architecture. researchgate.net The electrostatic N–H⁺•••⁻O₃S⁻ hydrogen bonds between guanidinium cations and benzene-1,4-disulfonate anions (a related isomer) are strong enough to form tightly bound two-dimensional layers. rsc.org

Table 1: Selected Intermolecular Hydrogen Bond Distances in this compound Derivatives

| Compound/Complex | Donor-H···Acceptor | Bond Distance (Å) | Reference |

| Disodium 4,5-dihydroxythis compound | O-H···O-S | 2.05 (2) | iucr.org |

| Disodium 4,5-dihydroxythis compound | O-H···O-S | 1.98 | iucr.org |

| Ammonium 4,5-dihydroxythis compound | O-H···O-S | 1.97 (2) | iucr.org |

| Ammonium 4,5-dihydroxythis compound | O-H···O-S | 2.03 (2) | iucr.org |

| Ammonium 4,5-dihydroxythis compound | O-H···OH₂ | 1.99 | iucr.org |

Pi-Stacking Interactions

In addition to hydrogen bonding, π-stacking interactions between the aromatic rings of this compound anions are a key feature in their supramolecular assembly. These non-covalent interactions, which arise from electrostatic and dispersion forces between π-systems, contribute to the stabilization of the crystal structure by promoting the stacking of aromatic moieties. wikipedia.orgencyclopedia.pub The interactions are often found to be augmented by the extensive hydrogen-bonding networks present in the same structures. iucr.org

Several types of π-stacking arrangements are possible, including face-to-face, parallel-displaced (or staggered), and T-shaped configurations. wikipedia.orgrsc.org In the crystal structures of this compound derivatives, parallel arrangements are commonly observed. For example, salts of 4,5-dihydroxythis compound (tiron) exhibit π-stacking between the catechol moieties. iucr.org In the sodium salt, the distance between the centroids of neighboring arene rings is 3.718 Å, a value consistent with a significant π-stacking interaction. iucr.org

In the crystal structure of disodium 4,5,6-trihydroxythis compound dihydrate, the anions are stacked parallel to each other, forming rod-like structures along a crystallographic axis. nih.gov The distances between the parallel planes of the anions are 3.275 Å and 3.411 Å. nih.gov However, due to a slight offset, the benzene rings are not perfectly congruent, which may restrict the π-π interactions to only a portion of the ring system. nih.gov In other cases, such as a manganese(II) coordination polymer with a disulfonate ligand, one-dimensional chains are further organized into two-dimensional layers through π-π stacking interactions. researchgate.net

The energy and geometry of these interactions are sensitive to substituents on the benzene ring. researchgate.net Generally, distances between aromatic planes of around 3.3 Å are considered strong π-π interactions, while distances of 3.6–3.8 Å represent weaker interactions. rsc.org

Table 2: Observed π-Stacking Distances in this compound Derivatives

| Compound | Stacking Description | Interplanar/Centroid Distance (Å) | Reference |

| Disodium 4,5-dihydroxythis compound | Stacking between neighboring arene rings (centroid-to-centroid) | 3.718 (10) | iucr.org |

| Disodium 4,5,6-trihydroxythis compound dihydrate | Parallel stacking of anions (interplanar) | 3.275 (1) | nih.gov |

| Disodium 4,5,6-trihydroxythis compound dihydrate | Parallel stacking of anions (interplanar) | 3.411 (1) | nih.gov |

Computational and Theoretical Chemistry of Benzene 1,3 Disulfonate Systems

Quantum Chemical Investigations (e.g., DFT, Ab Initio)

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the molecular properties of benzene-1,3-disulfonate. nih.govsuperfri.org These first-principles approaches solve the electronic Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to provide detailed information about the molecule's electronic structure, geometry, and energy. springernature.com DFT methods, such as those using the B3LYP functional, are widely used for their balance of computational cost and accuracy in studying organic molecules. nih.govsuperfri.org Ab initio methods, while often more computationally intensive, can provide benchmark-quality results for smaller systems and are crucial for validating DFT approaches. nih.gov

The electronic structure of this compound is characterized by the interplay between the aromatic π-system of the benzene (B151609) ring and the strong electron-withdrawing effects of the two sulfonate (-SO₃⁻) groups. researchgate.net The sulfonate groups significantly influence the electron density distribution across the benzene ring.

Key aspects of the electronic structure that are elucidated through quantum chemical calculations include:

Electron Density Distribution: The sulfonate groups, being powerful σ- and π-acceptors, withdraw electron density from the benzene ring. This deactivation is a key feature of its chemistry.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. For this compound, the HOMO is expected to be localized primarily on the benzene ring π-system, while the LUMO may have significant contributions from the sulfonate groups. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's reactivity and electronic excitation properties.

Electrostatic Potential (ESP): ESP maps reveal the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. For the this compound dianion, the ESP would show a high negative potential localized around the oxygen atoms of the sulfonate groups, with the benzene ring being comparatively electron-deficient.

Aromaticity: While the benzene ring remains aromatic, the strong electron withdrawal by the substituents can modulate its aromatic character. Indices such as the Nucleus-Independent Chemical Shift (NICS) can be calculated to quantify this effect.

Table 1: Key Electronic Properties of this compound Investigated by Quantum Chemistry

| Property | Description | Typical Computational Method |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical reactivity and electronic transition energy. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Mulliken Atomic Charges | Provides a measure of the partial charge on each atom, illustrating the electron-withdrawing effect of the sulfonate groups. | DFT, Ab initio (e.g., HF/6-31G*) |

| Electrostatic Potential (ESP) | A map of the electrostatic potential on the electron density surface, identifying regions of positive and negative charge. | DFT, Ab initio |

| NICS(0) / NICS(1) | Nucleus-Independent Chemical Shift values at the ring center and above it, used to quantify the degree of aromaticity. | DFT (GIAO method) |

The conformational flexibility of this compound is primarily associated with the rotation of the two sulfonate groups around their respective carbon-sulfur (C-S) bonds. Quantum chemical calculations are essential for mapping the potential energy surface (PES) and identifying the stable conformers and the energy barriers between them. researchgate.neteurjchem.com

The energetic landscape is determined by a balance of:

Steric Hindrance: Repulsion between the oxygen atoms of the two sulfonate groups and between the sulfonate groups and the hydrogen atoms on the benzene ring.

Electrostatic Interactions: Repulsive forces between the negatively charged sulfonate groups. In the dianionic form, this repulsion can significantly influence the preferred orientation of the -SO₃⁻ groups.

Conjugation Effects: The alignment of the S-O bonds with the plane of the benzene ring can influence the electronic interaction, although this is generally a minor effect compared to steric and electrostatic forces.

Computational studies would involve systematically rotating the dihedral angles defined by the C-C-S-O atoms and calculating the energy at each step to generate a potential energy surface. researchgate.net From this surface, the minimum energy conformations (stable isomers) and transition states (saddle points) can be located and their relative energies determined.

Table 2: Plausible Low-Energy Conformers of this compound

| Conformer | Description of Sulfonate Group Orientations | Expected Relative Energy | Key Stabilizing/Destabilizing Factors |

| Anti-Anti | Both sulfonate groups are oriented to minimize steric hindrance with each other. | Lowest | Minimized steric and electrostatic repulsion. |

| Syn-Anti | One group is oriented towards the other, while the second is oriented away. | Higher | Increased steric/electrostatic repulsion. |

| Syn-Syn | Both sulfonate groups are oriented towards each other. | Highest | Significant steric and electrostatic repulsion. |

Molecular Dynamics Simulations

While quantum chemistry provides a static picture of isolated molecules, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound in a condensed phase, such as in aqueous solution. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of structural and dynamic properties over time.

MD simulations of this compound can provide insights into:

Solvation Structure: The arrangement of solvent molecules (e.g., water) around the benzene ring and the highly charged sulfonate groups. This includes the analysis of radial distribution functions (RDFs) to understand the structure of the solvation shells.

Ion Pairing: In the presence of counter-ions (like Na⁺), MD simulations can characterize the formation and dynamics of ion pairs, determining whether they exist as contact ion pairs, solvent-separated ion pairs, or free ions.

Transport Properties: The diffusion coefficient of the this compound ion in a given solvent can be calculated, which is a key macroscopic property.

Conformational Dynamics: MD simulations can track the transitions between different conformers in solution, providing information on the flexibility of the molecule in a dynamic environment.

Table 3: Typical Parameters for a Molecular Dynamics Simulation of Aqueous this compound

| Parameter | Typical Value/Method | Purpose |

| Force Field | GROMOS, AMBER, CHARMM | Describes the potential energy of the system as a function of atomic coordinates. |

| Water Model | SPC/E, TIP3P, TIP4P | Represents the solvent molecules. |

| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) | Controls the thermodynamic variables of the simulation (Temperature, Volume, Pressure). |

| Simulation Time | 10-100 ns | The duration of the simulation, which needs to be long enough to sample relevant motions. |

| Time Step | 1-2 fs | The integration time step for solving the equations of motion. |

Spectroscopic Property Prediction and Validation

A powerful application of quantum chemical calculations is the prediction of spectroscopic properties, which can be directly compared with experimental data for validation of the computational model and interpretation of the spectra. nih.gov

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the harmonic vibrational frequencies and intensities for both Infrared (IR) and Raman spectra. nih.goveurjchem.com These calculated frequencies are often systematically scaled to correct for anharmonicity and basis set deficiencies. This allows for the confident assignment of experimental spectral bands to specific molecular vibrations, such as C-H stretches, C-C ring modes, and S-O stretches. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C) and coupling constants. nih.gov The calculated shifts are typically referenced against a standard compound (e.g., Tetramethylsilane, TMS) that has been computed at the same level of theory. This is invaluable for assigning peaks in complex spectra and for studying how conformation and electronic structure influence the chemical shifts.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the workhorse method for calculating the energies of electronic excitations, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov These calculations can help assign absorption bands to specific electronic transitions (e.g., π → π* transitions within the aromatic ring).

Table 4: Illustrative Comparison of Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Typical Experimental Range (cm⁻¹) spectroscopyonline.com | Hypothetical DFT Calculated (Scaled) (cm⁻¹) |

| Aromatic C-H Stretch | C-H | 3100-3000 | 3075 |

| Aromatic C=C Stretch | Benzene Ring | 1620-1450 | 1605, 1580, 1470 |

| Asymmetric SO₃ Stretch | Sulfonate (-SO₃⁻) | ~1200 | 1195 |

| Symmetric SO₃ Stretch | Sulfonate (-SO₃⁻) | ~1040 | 1035 |

| C-H Out-of-Plane Bend | C-H | 810-750 (meta-substitution) | 780 |

Role in Supramolecular Chemistry and Host Guest Systems

Design and Synthesis of Host Frameworks Utilizing Benzene-1,3-Disulfonate Moieties

The angular disposition of the two sulfonate groups on the benzene (B151609) ring makes this compound a valuable linker for creating complex, non-linear supramolecular structures. This geometry is exploited in the design of coordination polymers and electrostatic lattices.

Aromatic polysulfonic acids, including this compound, are effective linkers for constructing coordination polymers and Metal-Organic Frameworks (MOFs). dovepress.com The use of sulfonate groups, which are the anions of strong sulfonic acids, can lead to the formation of thermally robust frameworks. dovepress.com

Detailed research has been reported on the synthesis and crystal structure of one-dimensional coordination polymers using this compound (1,3-BDS) in conjunction with lanthanide ions and a co-linker, hydrogen succinate (B1194679) (HSA). Current time information in Bangalore, IN.nih.gov Specifically, isostructural coordination polymers with the general formula [Ln(1,3-BDS)(HSA)(H₂O)₄]n, where Ln represents Yttrium (Y), Holmium (Ho), Praseodymium (Pr), and Erbium (Er), have been synthesized. Current time information in Bangalore, IN.rsc.org

In these structures, the metal ions (Y³⁺ and Ho³⁺) are in a distorted square antiprism geometry. Current time information in Bangalore, IN.nih.govrsc.org The this compound and the hydrogen succinate anions both act as unidentate bridging linkers, connecting the metal centers to form a one-dimensional zig-zag polymeric chain. Current time information in Bangalore, IN.nih.gov The structure is further stabilized by four coordinated water molecules on each metal ion. Current time information in Bangalore, IN.nih.gov Through charge-assisted hydrogen bonds involving the coordinated water molecules and the oxygen atoms of the sulfonate and carboxylate groups, strong intramolecular and inter-chain interactions arise, leading to the expansion into a two-dimensional network. nih.gov

| Compound Formula | Metal Ion (Ln) | Crystal System | Space Group | Key Structural Feature | Ref. |

| [Y(1,3-BDS)(HSA)(H₂O)₄]n | Yttrium (Y) | Monoclinic | P2₁/n | 1D zig-zag polymeric chain | Current time information in Bangalore, IN. |

| [Ho(1,3-BDS)(HSA)(H₂O)₄]n | Holmium (Ho) | Monoclinic | P2₁/n | Isostructural with Y-polymer | Current time information in Bangalore, IN.nih.gov |

| [Pr(1,3-BDS)(HSA)(H₂O)₄]n | Praseodymium (Pr) | - | - | Isostructural with Y-polymer | rsc.org |

| [Er(1,3-BDS)(HSA)(H₂O)₄]n | Erbium (Er) | - | - | Isostructural with Y-polymer | rsc.org |

The formation of robust, crystalline host frameworks through electrostatic interactions between organic cations and anions is a well-established strategy in supramolecular chemistry. Guanidinium (B1211019) has proven to be an exceptional cation for pairing with organosulfonates due to its ability to form multiple, highly directional N-H···O hydrogen bonds with the sulfonate groups. This leads to the creation of stable, layered, or porous structures capable of hosting guest molecules.

Extensive research has demonstrated that guanidinium cations and benzene-1,4-disulfonate anions self-assemble into rigid electrostatic lattices that can exhibit remarkable guest-hosting capabilities and dynamic structural transformations. rsc.orgresearchgate.netleeds.ac.uk These frameworks are often built from 2D quasi-hexagonal hydrogen-bonded sheets of guanidinium and sulfonate groups, which are pillared by the benzene disulfonate linkers to create channels. nih.gov However, despite the success with the 1,4-isomer, specific, well-characterized examples of cation-anion electrostatic lattices constructed from this compound were not prominent in the surveyed scientific literature.

Guest Adsorption and Desorption Phenomena

The utility of supramolecular frameworks built from this compound lies in their potential to interact with and host guest molecules within their porous structures. This interaction can range from selective sorption to dynamic changes within the host framework itself.

The lanthanide-based coordination polymers formed with this compound and hydrogen succinate expand into 2D networks via extensive hydrogen bonding, which creates the potential for microporosity and guest molecule interaction. nih.gov However, detailed studies focusing on the selective gas or solvent sorption properties of these specific materials are not widely reported in the literature.

In a different context, the interaction of this compound (BzDS) with potential host materials has been investigated. One study attempted to intercalate BzDS into the interlayer of green rust sulfate (B86663), a layered double hydroxide. The goal was to create an organo-GR material that could act as a selective sorbent for aromatic contaminants. However, the study found that this compound did not intercalate into the green rust structure, a result attributed to steric hindrance and electrostatic repulsion, highlighting the specific geometric and electronic factors that govern host-guest interactions.

A fascinating characteristic of some crystalline host-guest systems is their ability to undergo dynamic structural changes in response to the adsorption or desorption of guest molecules. These "flexible frameworks" can reconfigure their structures to adapt to the size and shape of incoming guests, often involving significant changes in pore size and unit cell volume.

This phenomenon has been extensively documented in frameworks constructed from guanidinium and the isomeric benzene-1,4-disulfonate. rsc.orgresearchgate.netleeds.ac.uk In these systems, a non-porous initial crystal can dynamically reconstruct upon exposure to various guest molecules (such as dioxane, pyridine, or aniline), forming new crystalline host-guest phases with defined pores. rsc.orgresearchgate.netleeds.ac.uk This flexibility is enabled by the adaptable nature of the hydrogen-bonding network. While this dynamic behavior is a key aspect of organosulfonate supramolecular chemistry, specific studies detailing similar guest-induced structural reconstructions for frameworks built with this compound are not prevalent in the reviewed literature.

Templating Effects in Supramolecular Assemblies

Beyond being a primary building block, this compound and its salts can act as templating or structure-directing agents in the formation of other materials. In the synthesis of mesoporous silica (B1680970), for example, the additives present in the synthesis gel can significantly influence the final structure and properties of the material.

One study investigated the synthesis of micelle-templated silica using cationic surfactants. The addition of di-sodium this compound, an organic salt, to the synthesis gel was shown to influence the final product. It was reported that the addition of this organic counterion reduces the surface charge density of silanolate groups (≡SiO⁻) on the forming silica. This modification of the organic-inorganic interface during the self-assembly process demonstrates a clear templating or structure-directing role for the this compound anion, affecting the mesophase formation and properties of the final silica material.

Catalytic Applications and Mechanistic Studies

Benzene-1,3-Disulfonate and its Derivatives as Brønsted Acid Catalysts

The catalytic activity of this compound is rooted in its two sulfonic acid (-SO₃H) groups. These groups are strong proton donors, making the parent compound, benzene-1,3-disulfonic acid, a potent Brønsted acid catalyst.

In homogeneous catalysis, the catalyst and reactants exist in the same phase. While benzene-1,3-disulfonic acid itself can be used as a catalyst, its practical application is often limited due to its highly hygroscopic and moisture-sensitive nature. sci-hub.seosti.govnih.gov Despite this, its derivatives have been effectively used. For instance, o-benzenedisulfonimide, a derivative, has been successfully employed as a safe, non-volatile, and reusable Brønsted acid organocatalyst for the synthesis of quinolines via Friedländer annulation under solvent-free conditions. acs.org This catalyst is highly soluble in water, which allows for its easy recovery and reuse by simple evaporation of the aqueous washings, presenting both economic and ecological advantages. acs.org

In another application, a complex of manganese(II) with 4,5-dihydroxythis compound (also known as Tiron) acts as a homogeneous catalyst for the oxygen reduction reaction (ORR). rsc.org In a pH range of 7.5-8.6, this system efficiently catalyzes the reduction of oxygen to produce hydrogen peroxide, with reported turnover numbers exceeding 10,000. rsc.org

To overcome the limitations of homogeneous catalysis, such as catalyst separation and recycling, researchers have focused on heterogenizing this compound-based catalysts. This involves immobilizing the active catalytic species onto a solid support.

A notable strategy involves grafting benzene-1,3-disulfonic acid onto the surface of micro-sized silica (B1680970), creating a material referred to as silica-bonded bis(hydrogensulphato)benzene (SiO₂-BHSB). sci-hub.seosti.gov This process, achieved through chemisorption, yields a stable, organo-inorganic hybrid material with strong acidic character that can be easily recovered and reused. osti.gov

The integration of these catalysts with nanomaterials has led to the development of highly efficient and magnetically separable catalysts. A prominent example is the functionalization of silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂) with piperidinium (B107235) this compound. researchgate.netresearchgate.net This creates a powerful, reusable nano-ionic liquid catalyst that combines the benefits of multicomponent reactions with the simple, magnetic recovery of the catalyst. researchgate.net The paramagnetic property of the iron oxide core allows for facile separation of the catalyst from the reaction mixture using an external magnet. researchgate.net These nanocatalysts have demonstrated excellent catalytic performance and can be reused multiple times without a significant loss in activity. researchgate.net

Catalytic Activity in Specific Organic Transformations

The strong acidic nature of this compound and its supported derivatives makes them effective catalysts for a range of acid-catalyzed organic reactions.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. This compound-based catalysts have proven to be particularly effective in promoting these complex transformations.

The magnetic nanoparticle-supported piperidinium this compound has been used to synthesize a variety of heterocyclic compounds. researchgate.netresearchgate.net For example, it catalyzes the four-component reaction of malononitrile, aryl aldehydes, ethyl acetoacetate, and hydrazine (B178648) hydrate (B1144303) in water to produce pyrano[2,3-c]pyrazole derivatives in good yields (87–96%) and short reaction times (4–20 min). researchgate.net The same catalyst is effective for the three-component synthesis of 3,4-dihydropyrano[3,2-c]chromenes and the four-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. researchgate.net

Silica-bonded bis(hydrogensulphato)benzene (SiO₂-BHSB) has also been utilized in MCRs, such as the synthesis of highly substituted 4H-pyran scaffolds from the reaction of alkyl acetoacetate, malononitrile, and various aldehydes in an aqueous solvent. osti.gov

| Catalyst | Reaction Type | Reactants | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Fe₃O₄@SiO₂@piperidinium this compound | 4-Component | Malononitrile, Aryl aldehydes, Ethyl acetoacetate, Hydrazine hydrate | Pyrano[2,3-c]pyrazoles | Water, 60 °C | 87-96% | researchgate.net |

| Fe₃O₄@SiO₂@piperidinium this compound | 3-Component | Aldehydes, Malononitrile, 4-Hydroxycoumarin | 3,4-Dihydropyrano[3,2-c]chromenes | Water, 60 °C | Good to Excellent | researchgate.net |

| Fe₃O₄@SiO₂@piperidinium this compound | 4-Component | Aldehydes, Malononitrile, Hydrazine hydrate, Phthalic/Maleic anhydride | 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | Solvent-free, 110 °C | High | researchgate.net |

| Silica bonded bis(hydrogensulphato)benzene (SiO₂-BHSB) | 3-Component | Alkyl acetoacetate, Malononitrile, Aldehydes | 4H-Pyran derivatives | Aqueous media | Good to Excellent | osti.gov |

| Ag₂O NP@IOP | 3-Component | Aromatic aldehydes, β-Naphthol, Dimedone | Tetrahydrobenzo[α]xanthen-11-ones | Water, 40 °C | High | organic-chemistry.org |

The protection of functional groups is a critical step in multi-step organic synthesis. Brønsted acids are common catalysts for the formation (protection) and cleavage (deprotection) of acetals and ketals, which are used to protect carbonyl and hydroxyl groups.

Derivatives of this compound have been developed as efficient catalysts for these transformations. For instance, 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663), a halogen-free ionic liquid, effectively catalyzes the trimethylsilyl (B98337) protection of alcohols and phenols using hexamethyldisilazane (B44280) (HMDS) under solvent-free conditions. organic-chemistry.org The same ionic liquid catalyst can then be used for the deprotection of the resulting trimethylsilyl ethers in methanol, showcasing its versatility. organic-chemistry.org

In another example, sodium 4-[6-(diethylamino)-3-(diethyliminio)-3H-xanthen-9-yl]this compound, also known as acid red 52, functions as a photocatalyst for the acetalization of aldehydes with alcohols. researchgate.net This green chemistry approach uses yellow light irradiation to afford a wide array of acetals in high yields (75–93%) at room temperature, offering a mild alternative to traditional protocols. researchgate.net

The catalytic application of this compound derivatives extends to oxidation reactions. A key example is the use of a manganese(II) complex with 4,5-dihydroxythis compound (Tiron) as a homogeneous catalyst for the reduction of molecular oxygen. rsc.org This reaction is significant for its production of hydrogen peroxide (H₂O₂), an important industrial chemical and green oxidant. rsc.org The catalyst facilitates the reaction in a basic aqueous solution, using hydroxylamine (B1172632) as the electron and proton source. rsc.org

Furthermore, Tiron (B1681039) is widely used as a spin trapping agent to detect superoxide (B77818) radicals (O₂•⁻) in various chemical and biological systems. sci-hub.seresearchgate.net While this is often a diagnostic use rather than a catalytic one, it underscores the compound's reactivity and interaction with species involved in oxidation processes. DFT studies have shown that Tiron reacts with superoxide radicals, leading to the formation of Tiron semiquinone radicals, a process that can be catalyzed by hydronium ions in aqueous solutions. sci-hub.se

Ionic Liquid Catalysts Incorporating this compound Moieties

A widely reported example is piperidinium this compound, which has been immobilized on silica-coated magnetic nanoparticles (SCMNPs) to create a powerful and magnetically separable heterogeneous catalyst. rsc.orgresearchgate.net This nanomagnetic ionic liquid (NMIL) has proven effective in the synthesis of various heterocyclic compounds through multi-component reactions, such as 1H-pyrazolo[1,2-b]phthalazine-5,10-diones and 3,4-dihydropyrano[3,2-c]chromenes. researchgate.netingentaconnect.com The catalyst's design allows for simple recovery using an external magnet and reuse without significant loss of activity. rsc.org

Another example is the development of 1,4-diazobicyclo[2.2.2]octane (DABCO)-based ionic liquids. acs.org Specifically, an IL with a this compound counter-anion has been reported as a new and efficient reusable catalyst, expanding the scope of sulfonate-based ILs in catalysis. acs.org

The synthesis of these ionic liquids often involves straightforward acid-base chemistry. For instance, the preparation of piperidinium this compound salt silica-coated magnetic nanoparticles involves multiple steps to construct the hybrid nanomaterial. researchgate.net The functionalization of magnetic halloysite (B83129) with sulfonic acid-based ionic liquids represents another approach to creating robust, recyclable catalysts for multi-component reactions. dntb.gov.ua

The table below details some of the ionic liquid catalysts that incorporate the this compound anion and their applications.

| Ionic Liquid Catalyst Name/System | Abbreviation/Type | Synthetic Application | Key Features | Reference |

|---|---|---|---|---|

| Piperidinium this compound nanomagnetic ionic liquid | NMIL / PBDS-SCMNPs | Synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, 3,4-dihydropyrano[3,2-c]chromenes, pyrano[2,3-c]pyrazoles | Heterogeneous, magnetically reusable, green, efficient | rsc.orgresearchgate.net |

| [DABCO–PDO]this compound | DABCO-based IL | General catalysis (specifics from citing article) | Reusable, efficient | acs.org |

| Sulfonic acid-based ionic liquid-decorated magnetic halloysite | Supported IL | Multicomponent synthesis of 2-amino 4H-pyran derivatives | Heterogeneous, reusable, efficient | dntb.gov.ua |

Mechanistic Investigations of Catalytic Cycles

While complete catalytic cycles involving this compound are not always fully elucidated in the literature, several studies provide significant mechanistic insights into its role in catalysis. The sulfonate groups are key to the catalytic activity, often functioning as Brønsted acid sites to activate substrates.

In the context of palladium-catalyzed reactions, ligands play a crucial role in the catalytic cycle, particularly in the initial reduction of the Pd(II) pre-catalyst to the active Pd(0) species. rsc.org Water-soluble ligands, such as those containing sulfonate groups, are designed to create active and stable catalysts in aqueous media. acs.orgmdpi.comrsc.org For instance, in Suzuki-Miyaura cross-couplings catalyzed by Pd(II) complexes with sulfonated salan ligands (sulfosalans), the flexibility of the ligand's coordination sphere, influenced by the linker between donor atoms, significantly impacts catalytic activity. mdpi.com Increased flexibility is thought to facilitate the creation of a vacant coordination site necessary for substrate association and subsequent steps in the catalytic cycle. mdpi.com While the exact mechanism for these specific sulfosalan complexes is noted as unknown, the observed structure-activity relationships provide clear mechanistic clues. mdpi.com

In reactions catalyzed by ionic liquids like piperidinium this compound, the catalyst is believed to act as a dual-function entity. The acidic protons of the sulfonate groups can activate carbonyl groups in aldehydes, making them more susceptible to nucleophilic attack. This is a common mechanistic pathway in acid-catalyzed condensation reactions that form the basis of many cyclization processes. rsc.orgresearchgate.net

Studies on related sulfonate catalysts offer further plausible mechanisms. For example, the catalytic activity of sodium dodecyl benzene (B151609) sulfonate (SDBS) in the condensation of aldehydes with 1-phenyl-3-methyl-5-pyrazolone in water is attributed to the formation of micelles. tandfonline.com These colloidal aggregates create a microenvironment that brings the organic reactants together, facilitating the reaction. tandfonline.com Although this compound itself is not a surfactant, its derivatives, when part of a larger amphiphilic structure like an ionic liquid, could create localized environments that enhance reaction rates. Similarly, studies with N,N-diarylammonium pentafluorobenzenesulfonate catalysts in dehydrative cyclizations suggest that bulky groups around the active acidic site can create a local hydrophobic environment, which synergistically accelerates dehydration steps. nih.gov This principle of a tailored reaction environment could be applicable to catalysts incorporating the this compound moiety.

Furthermore, a calcium(II) complex involving a ligand derived from 4-formylthis compound was used to catalyze the oxidation of benzyl (B1604629) alcohol. researchgate.net The study optimized reaction conditions, finding that a temperature of 130 °C in 1,4-dioxane (B91453) gave a high conversion (78%) and excellent selectivity (98%), indicating the catalyst's ability to facilitate this specific transformation, though the detailed cycle was not presented. researchgate.net

Advanced Materials Science Applications

Integration into Functional Polymeric Materials

The incorporation of benzene-1,3-disulfonate moieties into polymer structures is a key strategy for developing high-performance materials. The sulfonate groups enhance the properties of polymers, making them suitable for a range of demanding applications. alcatrazchemicals.com For instance, derivatives of this compound are utilized in the production of durable plastics and resins with improved material characteristics. alcatrazchemicals.com

A significant area of application is in the development of polymer electrolyte membranes (PEMs). The presence of sulfonate groups is crucial for enhancing proton conductivity, a vital property for the efficient operation of fuel cells and other electrochemical devices. Specifically, sodium 4-formylthis compound, a derivative, is used in modifying polymers to improve their thermal and mechanical properties for PEMs. Research has demonstrated the successful design and preparation of novel cation exchange membranes (CEMs) by blending a sulfonated aromatic backbone-based precursor, sodium 4,4′-(((((3,3′-disulfo-[1,1′-biphenyl]-4,4′-diyl)bis(oxy)) bis(4,1-phenylene))bis(azanediyl))bis(methylene))bis(this compound), with sulfonated poly(2,6-dimethyl-1,4-phenylene oxide) (SPPO). acs.org These blended membranes exhibit tunable physiochemical and electrochemical properties, including high water uptake and ion exchange capacity, which are beneficial for applications like alkali recovery. acs.org

The strategic placement of disulfonic acid groups on a polystyrene backbone allows for the fine-tuning of molecular interactions and acidity at a molecular level. researchgate.net This precise control over the polymer architecture can lead to the development of superionic sulfonated polymers with enhanced ion-hopping dynamics, a critical factor for energy conversion systems. researchgate.net

Electrochemical Applications and Redox Properties

The electrochemical behavior of this compound and its derivatives underpins their use in various electrochemical applications. Their redox properties are central to their function in these systems. evitachem.com

pH Mediation in Electrochemical Processes

Disodium (B8443419) 1,3-benzenedisulfonate has been investigated for its role as a pH mediator in electrochemical processes, such as the capture of carbon dioxide. evitachem.com In these applications, its ability to modulate pH levels during redox reactions is a key attribute, facilitating the absorption of CO2. evitachem.com The sulfonate groups contribute to its high solubility and reactivity in aqueous environments, making it an effective agent for such chemical transformations. evitachem.com

Conductive Materials Development

This compound and its related compounds are utilized in the creation of electrolytes and conductive materials. alcatrazchemicals.com The disodium salt of benzene-1,3-disulfonic acid is noted as a polynuclear compound with a low detection limit that can be detected via an electrochemical method. biosynth.com Furthermore, complexes of silver with benzene-1,4-disulfonate have been synthesized and shown to exhibit semiconducting properties, highlighting the potential of these types of compounds in the development of new conductive materials. researchgate.net

Development of Nano-structured Materials

The use of this compound as a component in the synthesis of nanostructured materials is a growing area of research. These materials exhibit unique properties due to their size and structure, opening up new application possibilities.

One notable example is the creation of a novel, green, and heterogeneous catalyst by functionalizing silica-coated magnetic nanoparticles with piperidinium (B107235) this compound ionic liquid. researchgate.netresearchgate.net This nanomagnetic catalyst has demonstrated efficiency in organic synthesis. researchgate.netresearchgate.net Another approach involves grafting the active catalytic part of benzene-1,3-disulfonic acid onto the surface of micro-sized silica (B1680970) through chemical bonding, creating a new catalytic material, silica bonded bis(hydrogensulphato)benzene (SiO2-BHSB). tandfonline.com This material overcomes the limitations of using benzene-1,3-disulfonic acid directly, which is highly hygroscopic. tandfonline.com

Role as Building Block in Specialty Chemical Synthesis

This compound and its derivatives serve as fundamental building blocks in the synthesis of a wide array of specialty organic chemicals. evitachem.combiomall.in Their reactivity makes them valuable intermediates in multi-step synthesis processes. alcatrazchemicals.comresearchgate.netevitachem.comsolubilityofthings.comontosight.ainih.govsigmaaldrich.comresearchgate.netfishersci.at

These sulfur-containing building blocks are crucial for producing pharmaceuticals, agrochemicals, and other specialty chemicals. cymitquimica.com For example, 1,3-benzene disulfonyl chloride is a key intermediate in pharmaceutical production and in the formulation of pesticides and herbicides. alcatrazchemicals.com The disodium salt of benzene-1,3-disulfonic acid is specifically used as a pharmaceutical intermediate. fishersci.at The synthesis of these specialty chemicals often involves reactions like sulfonation, where the this compound moiety is introduced to create more complex molecules. cymitquimica.com

Environmental Research and Analytical Characterization

Environmental Fate and Transport Studies

Biodegradation Pathways and Microbial Metabolism

Benzene-1,3-disulfonate, an industrial chemical intermediate, has been the subject of studies to determine its environmental persistence and biodegradability. oup.com Research has shown that while individual bacterial strains may not be capable of utilizing it as a sole carbon and energy source, a mixed bacterial culture can effectively degrade this compound. nih.gov A mixed culture isolated from the River Elbe, for instance, was found to be composed of five different bacterial strains that collectively metabolized this compound. oup.comnih.gov

The initial step in the aerobic biodegradation of this compound is proposed to be a dioxygenolytic desulfonation. oup.com This process involves the enzymatic addition of two oxygen atoms to the benzene (B151609) ring, leading to the removal of one of the sulfonate groups. This initial attack is expected to form either catechol 3-sulfonate or catechol 4-sulfonate. oup.com In the case of the mixed culture from the River Elbe, the conversion of this compound to catechol 4-sulfonate was observed. oup.comnih.gov

Following the initial desulfonation, the resulting catechol 4-sulfonate is further metabolized through a modified protocatechuate branch of the β-ketoadipate pathway. oup.com This subsequent breakdown involves the cleavage of the aromatic ring and further enzymatic reactions. Cell-free extract experiments have demonstrated that catechol 4-sulfonate is metabolized via intermediates such as 3-sulfomuconate and 4-carboxymethyl-4-sulfobut-2-en-4-olide. oup.comnih.gov This metabolic pathway ultimately leads to the complete breakdown of the organic structure.

It is noteworthy that the ability of the mixed culture to degrade this compound was dependent on the continued presence of the compound. When the culture was grown in a nutrient broth without this compound, it lost its degradation capability. oup.com This suggests that the enzymatic machinery required for the breakdown of this sulfonated aromatic compound is inducible.

Desulfonation Mechanisms

The key to the microbial degradation of this compound lies in the enzymatic cleavage of the carbon-sulfur (C-S) bond, a process known as desulfonation. For aromatic sulfonates like this compound, a primary mechanism involves dioxygenation. oup.com In this process, a dioxygenase enzyme incorporates both atoms of molecular oxygen into the aromatic ring, destabilizing the C-S bond and facilitating the release of the sulfonate group as sulfite (B76179). oup.com This is the proposed initial step in the aerobic catabolism of this compound, leading to the formation of a dihydroxylated intermediate (catechol). oup.com

The sulfonation of benzene itself is a reversible electrophilic aromatic substitution reaction. chemistrysteps.com Desulfonation, the reverse process, can be achieved under conditions of dilute sulfuric acid and involves the protonation of the ring followed by the expulsion of the +SO3H group to restore aromaticity. chemistrysteps.com However, in the context of microbial degradation, the desulfonation is an enzyme-catalyzed oxidative process rather than a simple reversal of the chemical synthesis.

At least three general mechanisms for microbial desulfonation have been identified or proposed for various sulfonated compounds:

Activation of the adjacent carbon: This involves the release of sulfite assisted by a thiamine (B1217682) pyrophosphate cofactor. d-nb.info

Oxygenation of the carbon bearing the sulfonate group: This is the mechanism observed in the degradation of this compound, where the addition of an oxygen atom destabilizes the C-SO3 bond, leading to the release of sulfite. oup.comd-nb.info

A formally reductive reaction: This mechanism is less well-characterized. d-nb.info

The regulation of desulfonative enzymes in aerobic bacteria is often controlled by induction when the sulfonate is the primary carbon and energy source, or by a global system for sulfur scavenging when it is used as a sulfur source. d-nb.info

Advanced Analytical Methodologies for Environmental Monitoring

The detection and quantification of this compound in environmental samples are crucial for monitoring its presence and fate. Various advanced analytical techniques are employed for this purpose.

Chromatographic Techniques (e.g., HPLC-MS, IC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound. oup.comsielc.com Reversed-phase HPLC, often coupled with a mass spectrometer (MS) or a UV detector, is a common approach. oup.comsielc.com For instance, the separation of this compound and its metabolites like catechol 4-sulfonate can be achieved using a C18 column with a mobile phase consisting of methanol, water, and an ion-pair reagent at a controlled pH. oup.com

Table 1: HPLC Method for this compound Analysis

| Parameter | Value |

| Column | LiChrosorb RP-18 |

| Mobile Phase | 25% (v/v) Methanol, 72% (v/v) Water, 3% (v/v) Ion-pair reagent (PicA) |

| pH | 2.5 (adjusted with H3PO4) |

| Flow Rate | 0.7 mL/min |

| Detection | UV at 210 nm |

| Retention Time (this compound) | 15.3 min |

| Retention Time (Catechol 4-sulfonate) | 5.9 min |

Source: oup.com

For mass spectrometry compatible methods, volatile buffers like formic acid are used instead of phosphoric acid. sielc.comsielc.com HPLC-MS allows for the determination of the molecular mass and the number of sulfonic groups in the molecule. researchgate.net

Ion Chromatography (IC) is another powerful technique for the analysis of sulfonated compounds. google.com IC is particularly well-suited for determining counterions and can be used to quantify benzenesulfonate. thermofisher.com This method offers a simple and reliable approach for determining the concentration of the sulfonate in various matrices. thermofisher.com

Spectroscopic Detection Methods

Spectroscopic methods are fundamental to the detection of benzene and its derivatives in analytical procedures. researchgate.net UV-Vis spectrophotometry is often used in conjunction with HPLC for quantification. osha.gov this compound exhibits UV absorbance, which allows for its detection at specific wavelengths, typically around 210 nm. oup.com

Infrared (IR) spectroscopy can also be used to identify the functional groups present in this compound. The characteristic absorption bands for the sulfonate groups (S=O stretching) and the aromatic ring provide structural information.

Electrochemical Detection Methods

Electrochemical methods offer a sensitive and often low-cost alternative for the detection of certain organic compounds. biosynth.com Techniques like voltammetry can be applied to the analysis of electroactive species. While direct electrochemical detection of this compound itself may not be as common as chromatographic methods, electrochemical sensors based on nanomaterials are being developed for the detection of a wide range of pharmaceutical and organic compounds. mdpi.com These methods, such as differential pulse voltammetry (DPV), can achieve very low detection limits. mdpi.com For instance, an electrochemical method for the detection of a related polynuclear compound has been noted. biosynth.com

Complexation and Sequestration in Environmental Contexts (e.g., metal ion removal from solutions)

This compound and its derivatives have been a subject of interest in coordination chemistry, which forms the basis for potential applications in environmental remediation, such as the removal of metal ions from aqueous solutions. The presence of two sulfonate groups on the benzene ring allows for the complexation of metal ions, a process that can be harnessed for sequestration.

Research into the complexation capabilities of this compound derivatives has shown their potential to form stable complexes with various metal ions. For instance, studies have demonstrated the synthesis of coordination polymers using ligands derived from 4-formyl-1,3-benzenedisulfonate. These studies provide insight into how the this compound framework can be a building block for larger structures capable of binding metal ions. One such study reported the synthesis of a Calcium(II) coordination polymer, highlighting the role of the sulfonate groups in the coordination process. osti.gov

The high solubility of benzene-1,3-disulfonic acid in water is a significant characteristic for its potential use in environmental applications. solubilityofthings.com This property ensures that it can be effectively utilized in aqueous environments to interact with and sequester dissolved metal ions. The sulfonate groups (-SO3H) are highly polar, facilitating strong interactions with water molecules and metal cations. solubilityofthings.com